N-(2,6-dichloro-4-cyanophenyl)acetamide
Overview
Description
N-(2,6-dichloro-4-cyanophenyl)acetamide is a chemical compound with the molecular formula C9H6Cl2N2O and a molecular weight of 229.06 g/mol . This compound is characterized by the presence of two chlorine atoms and a cyano group attached to a phenyl ring, along with an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichloro-4-cyanophenyl)acetamide typically involves the reaction of 2,6-dichloro-4-cyanophenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-dichloro-4-cyanophenylamine+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichloro-4-cyanophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The acetamide group can be oxidized to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: Formation of N-(2,6-dichloro-4-aminophenyl)acetamide.
Oxidation: Various oxidized derivatives of the acetamide group.
Scientific Research Applications
N-(2,6-dichloro-4-cyanophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dichloro-4-cyanophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)acetamide
- N-(2,6-dichlorophenyl)acetamide
- N-(2,6-dichloro-4-methylphenyl)acetamide
Uniqueness
N-(2,6-dichloro-4-cyanophenyl)acetamide is unique due to the presence of both chlorine atoms and a cyano group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-(2,6-dichloro-4-cyanophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-5(14)13-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBMKMYVARFJGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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